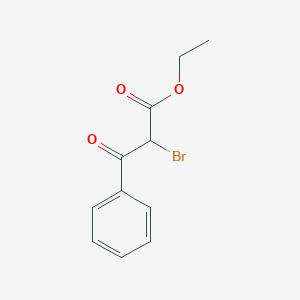

Ethyl 2-bromo-3-oxo-3-phenylpropanoate

Vue d'ensemble

Description

Ethyl 2-bromo-3-oxo-3-phenylpropanoate is a compound that can be synthesized through various chemical reactions. The compound is characterized by the presence of a bromine atom, a ketone group (oxo), and an ester group (ethyl ester) in its structure. It is related to other compounds that have been studied for their synthesis and structural properties.

Synthesis Analysis

The synthesis of related β-oxoadipate derivatives has been demonstrated through the Reformatsky reaction, where ethyl 2-bromoalkanoates react with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates with yields ranging from 56-78% . Although not directly synthesizing Ethyl 2-bromo-3-oxo-3-phenylpropanoate, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

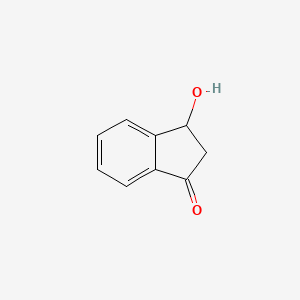

The molecular structure of compounds similar to Ethyl 2-bromo-3-oxo-3-phenylpropanoate has been determined using X-ray crystallography. For instance, Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized, revealing an orthorhombic space group and specific cell constants . This suggests that detailed structural analysis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate could also be performed using similar crystallographic techniques.

Chemical Reactions Analysis

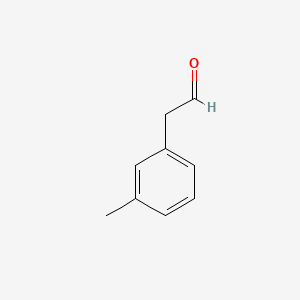

The reactivity of compounds containing bromo and oxo functional groups has been explored in various studies. For example, a novel reaction pathway was reported for 2,3-allenoates with TsNBr2 in the presence of K2CO3, leading to the formation of highly stereoselective bromo-oxo-N'-tosyl-alkenoxylimidic acid ethyl esters . Additionally, the molecular ion of 3-phenyl-1-bromopropane, which shares some structural similarities with Ethyl 2-bromo-3-oxo-3-phenylpropanoate, was studied for its collision-induced dissociation behavior, providing insights into the migration of bromine atoms during reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromo-3-oxo-3-phenylpropanoate can be inferred from related compounds. For instance, the compound Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was found to crystallize in the triclinic crystal system and form intramolecular hydrogen bonds, indicating the potential for Ethyl 2-bromo-3-oxo-3-phenylpropanoate to engage in similar interactions due to its oxo and ester groups . The presence of the bromine atom would also influence its physical properties, such as boiling point and density.

Applications De Recherche Scientifique

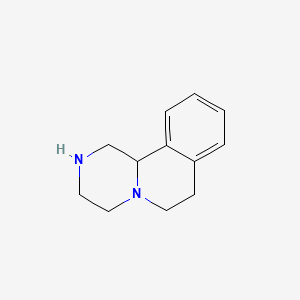

1. Organocatalyzed Annulation and Asymmetric Synthesis

Ethyl 2-bromo-3-oxo-3-phenylpropanoate has been explored in the context of organocatalytic reactions. For instance, its role in asymmetric organocatalytic approaches for the [3+2] annulation with cyclopropenone, leading to the formation of various products like ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate, has been studied. These reactions are significant in the synthesis of complex molecules with moderate yield and enantiomeric purity (Reitel et al., 2018).

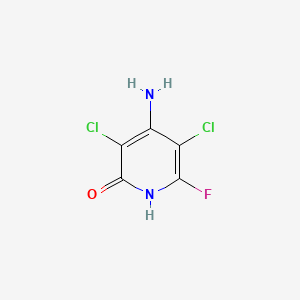

2. Synthesis and Characterization of Derivatives

Research has been conducted on synthesizing and characterizing derivatives of Ethyl 2-bromo-3-oxo-3-phenylpropanoate. A study focused on the synthesis of ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate and its subsequent conversion to a series of new 3H-pyrazol-3-ones. These compounds showed effectiveness as inhibitor compounds of human enzymes and were characterized by spectral data (Turkan et al., 2019).

3. Electrocatalysis and Electrochemical Reduction

The electrocatalytic applications of Ethyl 2-bromo-3-oxo-3-phenylpropanoate have been investigated. For example, its electrochemical reduction on a vitreous carbon electrode was studied. This research provides insights into the formation of dimeric products through controlled potential electrolysis, which is pivotal in understanding the electrochemical behavior of such compounds (de Luca et al., 1982).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom in its structure .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving ester or ketone metabolism, given its structural features .

Pharmacokinetics

Its molecular weight (27111 g/mol) and physical form (liquid) suggest that it could potentially be absorbed and distributed in the body .

Result of Action

Given its structure, it’s possible that the compound could induce changes in cellular processes involving esters or ketones .

Propriétés

IUPAC Name |

ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOCLQBWSNCBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285406 | |

| Record name | ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55919-47-6 | |

| Record name | 55919-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

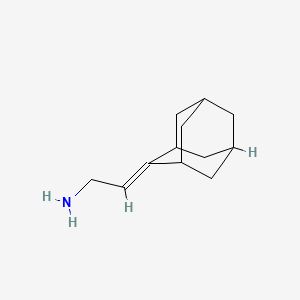

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)